molecular formula C6H2BrCl3 B043034 1-Bromo-2,3,4-trichlorobenzene CAS No. 81067-37-0

1-Bromo-2,3,4-trichlorobenzene

Cat. No.: B043034
CAS No.: 81067-37-0
M. Wt: 260.3 g/mol
InChI Key: FYJXALKMVSMDPU-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4-trichlorobenzene is an organic compound with the molecular formula C6H2BrCl3. It is a halogenated derivative of benzene, where three chlorine atoms and one bromine atom are substituted on the benzene ring. This compound is used in various chemical synthesis processes and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4-trichlorobenzene can be synthesized through several methods. One common method involves the bromination of 1,2,3-trichlorobenzene using a brominating agent such as bromine in the presence of an acidic catalyst. The reaction typically occurs in a solvent like tetrahydrofuran or 2-methyl-tetrahydrofuran with potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are designed to be economical and yield high quantities of the desired product. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,4-trichlorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.

    Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles. The reactions typically require a catalyst such as iron(III) chloride or aluminum chloride.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Major Products:

Scientific Research Applications

1-Bromo-2,3,4-trichlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,4-trichlorobenzene primarily involves its participation in electrophilic and nucleophilic substitution reactions. In electrophilic aromatic substitution, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity. In nucleophilic substitution, the halogen atoms are replaced by nucleophiles, forming new bonds and resulting in substituted products .

Comparison with Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Comparison: 1-Bromo-2,3,4-trichlorobenzene is unique due to the specific positions of the halogen atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to other bromochlorobenzenes, the presence of three chlorine atoms and one bromine atom in specific positions makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

1-bromo-2,3,4-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJXALKMVSMDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147920
Record name Benzene, bromotrichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107103-78-6
Record name Benzene, bromotrichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107103786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, bromotrichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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